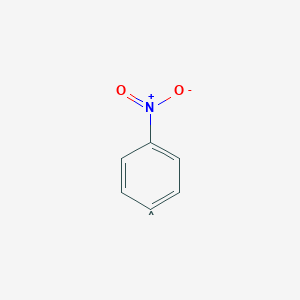

para-Nitrophenyl

Beschreibung

Eigenschaften

CAS-Nummer |

2395-99-5 |

|---|---|

Molekularformel |

C6H4NO2 |

Molekulargewicht |

122.1 g/mol |

InChI |

InChI=1S/C6H4NO2/c8-7(9)6-4-2-1-3-5-6/h2-5H |

InChI-Schlüssel |

ZHCAAFJSYLFLPX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=[C]1)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=[C]1)[N+](=O)[O-] |

Synonyme |

4-Nitrophenyl 2-(Acetylamino)-6-O-[2-(acetylamino)-2-deoxy-α-D-glucopyranosyl]-_x000B_2-deoxy-α-D-galactopyranoside; GlcNAc1-α-6GalNAc-α-PNP; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemical Structure and Properties of 4-Nitrophenol

An In-depth Technical Guide on the Core Chemical Structure and Properties of para-Nitrophenyl

This technical guide provides a comprehensive overview of this compound (p-nitrophenyl) compounds, focusing on their chemical structure, properties, synthesis, and significant applications in research and drug development. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presented for clarity and practical use.

Para-nitrophenol (4-nitrophenol) is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl (-OH) group and a nitro (-NO₂) group at the para (1,4) position.[1] This substitution pattern dictates its chemical properties, including its acidity and chromogenic nature.[2] The strong electron-withdrawing effect of the nitro group makes 4-nitrophenol more acidic than phenol itself.[2][3]

The compound exists as a pale yellow crystalline solid and is known to exhibit polymorphism, with two different crystal forms (alpha and beta).[1][4] The beta-form is stable at room temperature.[1][2]

Data Presentation: Physicochemical Properties

The quantitative properties of 4-nitrophenol are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 4-Nitrophenol |

| Synonyms | p-Nitrophenol, 4-Hydroxynitrobenzene |

| Chemical Formula | C₆H₅NO₃ |

| Molecular Weight | 139.11 g/mol [4][5] |

| Appearance | Colorless to pale yellow crystalline solid[1][4][6] |

| Melting Point | 112-114 °C[1][4][5][6] |

| Boiling Point | 279 °C[1][4][6] |

| Solubility in Water | 1.6 g/100 mL (at 25 °C)[6]; slightly soluble in cold water, highly soluble in alkaline solutions[3][6] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene[3][4][6] |

| Acidity (pKa) | 7.15 (at 25 °C)[1][2] |

| CAS Number | 100-02-7[5][6] |

| Molar Extinction Coefficient (ε) | At 405 nm (alkaline solution): 18,000 - 18,400 M⁻¹cm⁻¹[1][7] |

Synthesis of para-Nitrophenol

A common laboratory method for synthesizing 4-nitrophenol is the nitration of phenol using dilute nitric acid at room temperature.[1][8] This reaction typically yields a mixture of ortho- and para-nitrophenol, which can then be separated.[1][8] An alternative industrial process involves the nitrosation of phenol followed by oxidation with nitric acid, which offers greater selectivity for the para isomer.[9]

Experimental Protocol: Synthesis via Nitration of Phenol

This protocol is a simplified representation of a typical laboratory synthesis.

-

Preparation : Dissolve phenol in a suitable solvent (e.g., water or an organic solvent).[10]

-

Nitrating Mixture : Prepare a nitrating mixture by slowly adding dilute nitric acid to sulfuric acid, keeping the temperature low using an ice bath.[10]

-

Reaction : Add the phenol solution dropwise to the stirred nitrating mixture while maintaining a low temperature (e.g., below 20°C) to control the reaction rate and selectivity.[8][10]

-

Quenching : After the addition is complete, allow the mixture to stir for a specified time (e.g., 1-2 hours) before pouring it into ice-cold water to precipitate the product mixture.[10]

-

Separation : The ortho- and para-isomers can be separated based on their different physical properties. Steam distillation is often used, as o-nitrophenol is volatile with steam while p-nitrophenol is not.[11] Alternatively, fractional crystallization can be employed.

-

Purification : The isolated p-nitrophenol can be further purified by recrystallization from a suitable solvent, such as dilute hydrochloric acid or ethanol.[10]

Applications in Research and Drug Development

The this compound group is integral to various applications due to its unique electronic and spectroscopic properties.

-

pH Indicator : 4-Nitrophenol functions as a pH indicator, appearing colorless below pH 5.4 and turning yellow above pH 7.5.[1] This is due to the deprotonation of the hydroxyl group to form the 4-nitrophenolate ion, which exhibits strong absorbance around 405 nm.[1]

-

Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of pharmaceuticals.[2] A notable example is the production of paracetamol (acetaminophen), where 4-nitrophenol is first reduced to 4-aminophenol and then acetylated.[1]

-

Chromogenic Substrates : The most widespread application in research is its use in chromogenic enzyme substrates.[12][13] Esters and glycosides of 4-nitrophenol are colorless, but upon enzymatic cleavage, they release the yellow 4-nitrophenolate ion, providing a simple and sensitive colorimetric method to assay enzyme activity.[13][14]

-

p-Nitrophenyl phosphate (pNPP) : A universal substrate for assaying phosphatases (alkaline and acid).[7][15][16]

-

p-Nitrophenyl esters (e.g., p-Nitrophenyl palmitate) : Used to assay lipase and esterase activity.[17]

-

p-Nitrophenyl glycosides (e.g., p-Nitrophenyl-β-D-glucopyranoside) : Used to assay various glycosidase enzymes.[1][18]

-

Enzymatic Hydrolysis of p-Nitrophenyl Phosphate (pNPP)

The hydrolysis of pNPP is a cornerstone reaction for studying a wide range of phosphatases.[12][19] The enzyme catalyzes the cleavage of the phosphate ester bond, releasing inorganic phosphate and 4-nitrophenol.[14][15] In an alkaline buffer, the 4-nitrophenol product is deprotonated to the intensely yellow 4-nitrophenolate ion, the concentration of which is directly proportional to the enzyme's activity.[12][19]

Experimental Protocol: Phosphatase Activity Assay

This protocol details a standard endpoint colorimetric assay for measuring phosphatase activity in a 96-well plate format using pNPP.

Materials and Reagents

-

Assay Buffer : e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8, or 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5.[14]

-

Substrate Stock Solution : p-Nitrophenyl Phosphate (pNPP) solution (e.g., 50 mM in deionized water). Store protected from light at -20°C.[7][14]

-

Enzyme Sample : Purified enzyme or biological sample diluted in assay buffer.

-

Stop Solution : 3 M Sodium Hydroxide (NaOH).

-

Instrumentation : Spectrophotometric multiwell plate reader, 96-well clear flat-bottom plates.

Methodology

-

Prepare Working Substrate Solution : Dilute the pNPP stock solution to the desired final concentration (e.g., 1 mg/mL or ~2.7 mM) in the chosen assay buffer. This solution should be prepared fresh daily and protected from light.[14][20]

-

Set Up Plate : Add 50 µL of diluted enzyme samples to the wells of a 96-well plate. Include blank controls containing 50 µL of assay buffer without the enzyme.[21]

-

Initiate Reaction : Start the enzymatic reaction by adding 50 µL of the pNPP working substrate solution to all wells.[21]

-

Incubation : Incubate the plate for a defined period (e.g., 15-60 minutes) at a constant temperature (e.g., 37°C or room temperature). The incubation should be carried out in the dark to prevent pNPP degradation.[15]

-

Stop Reaction : Terminate the reaction by adding 50 µL of Stop Solution (3 M NaOH) to each well. The stop solution halts the enzyme activity and ensures full development of the yellow color of the p-nitrophenolate ion.[20][21]

-

Measure Absorbance : Read the absorbance of each well at 405 nm using a microplate reader.[7][20]

-

Data Analysis : Subtract the average absorbance of the blank controls from the absorbance of the samples. Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law (A = εcl) and the known molar extinction coefficient of p-nitrophenolate (ε ≈ 18,000 M⁻¹cm⁻¹).[7][21] Enzyme activity can then be expressed in standard units (e.g., µmol of product formed per minute per mg of enzyme).

Conclusion

The this compound moiety is a remarkably versatile chemical entity in scientific research and development. Its straightforward synthesis, well-defined physicochemical properties, and distinct chromogenic nature make it an invaluable tool. For researchers and drug development professionals, p-nitrophenyl-based substrates, particularly pNPP, offer a reliable, sensitive, and cost-effective method for assaying enzyme activity, facilitating kinetic studies, and enabling high-throughput screening of potential therapeutic inhibitors. A thorough understanding of its properties and associated methodologies is crucial for its effective application in the laboratory.

References

- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. echemi.com [echemi.com]

- 4. chemiis.com [chemiis.com]

- 5. 100-02-7 CAS | p-NITROPHENOL | Phenols & Derivatives | Article No. 05015 [lobachemie.com]

- 6. chembk.com [chembk.com]

- 7. neb.com [neb.com]

- 8. paspk.org [paspk.org]

- 9. US5414148A - Preparation of p-nitrophenolic compounds - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. benchchem.com [benchchem.com]

- 20. interchim.fr [interchim.fr]

- 21. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of para-Nitrophenyl Derivatives

This technical guide provides a comprehensive overview of the core synthesis pathways for various this compound (pNP) derivatives. These compounds are pivotal in numerous biochemical assays and serve as valuable intermediates in drug development. This document outlines the primary synthetic routes for pNP esters, ethers, glycosides, and phosphates, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

Data Presentation

The following tables summarize the quantitative data for the synthesis of different classes of this compound derivatives, allowing for easy comparison of reaction conditions and yields.

Table 1: Synthesis of this compound Esters

| Product | Starting Materials | Reaction Type | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | p-Nitrophenyl Acetate | p-Nitrochlorobenzene, NaOH, Acetylating agent | Hydroxylation & Acetylization | - | - | 140 | 10 | 90.6 |[1] | | p-Nitrophenyl Esters | Carboxylic Acid, p-Nitrophenyl Chloroformate | Esterification | 4-Dimethylaminopyridine (DMAP), Triethylamine | Dichloromethane | 0 | 2 | ≥98 |[2] | | Isonicotinic acid 4-nitrophenyl ester | Isonicotinoylchloride hydrochloride, p-Nitrophenol | Acylation | Triethylamine | THF | RT | 12 | 54 |[3] | | Picolinic acid p-nitrophenyl ester | Picolinoylchloride hydrochloride, p-Nitrophenol | Acylation | Triethylamine | THF | RT | 12 | 39 |[3] |

Table 2: Synthesis of this compound Ethers

| Product | Starting Materials | Reaction Type | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | p-Nitrophenyl Phenyl Ether | p-Nitrochlorobenzene, Phenol, KOH | Ullmann Condensation | Copper | - | 150-160 | - | 80-82 |[4][5] | | p-Nitrophenyl Ethanol Ether | p-Nitrophenol, Epoxyethane | Etherification | Alkaline | Ethanol/Water | 110 | - | 87 |[6] | | o-Nitrophenyl Butyl Ether | o-Nitrophenol, Butyl Bromide | Williamson Ether Synthesis | - | - | - | - | - |[7] | | p-Nitrophenyl Butyl Ether | p-Nitrophenol, Butyl Bromide | Williamson Ether Synthesis | - | - | - | - | - |[7] |

Table 3: Synthesis of this compound Glycosides

| Product | Starting Materials | Reaction Type | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | p-Nitrophenyl α-D-glucoside | β-Pentaacetylglucose, p-Nitrophenol | Condensation | Zinc Chloride | - | 127 | 1-2 | - |[8] | | p-Nitrophenyl β-D-glucuronide | - | - | - | - | - | - | - |[9] | | 4NP-α-GalNAc | Anomeric mixture | Enzymatic Hydrolysis | Immobilized β-N-acetylhexosaminidase | - | - | - | - |[10] |

Table 4: Synthesis of this compound Phosphates

| Product | Starting Materials | Reaction Type | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Nitrophenyl Sodium Phosphate | p-Nitrophenol, POX₃ | Phosphorylation | - | - | - | - | - |[11] | | Disodium p-nitrophenylphosphate | p-Nitrophenol, Dialkyl chlorophosphate | Phosphorylation & Hydrolysis | Alkali, Trimethylsilyl compound | - | - | - | - |[12] |

Experimental Protocols

This section provides detailed methodologies for key synthetic pathways of this compound derivatives.

Synthesis of p-Nitrophenyl Acetate from p-Nitrochlorobenzene[1]

This two-step synthesis involves the initial hydroxylation of p-nitrochlorobenzene to sodium p-nitrophenolate, followed by acetylation.

Step 1: Preparation of Sodium p-Nitrophenolate

-

Reaction Setup: In a pressure reactor, combine p-nitrochlorobenzene and a sodium hydroxide solution. The optimal conditions are a molar ratio of sodium hydroxide to p-nitrochlorobenzene of 2.5 and a lye concentration of 15%.

-

Reaction Conditions: Heat the mixture to 140°C under a pressure of 0.3 MPa.

-

Reaction Time: Maintain the reaction for 10 hours.

-

Work-up: After cooling, the resulting sodium p-nitrophenolate solution is used directly in the next step.

Step 2: Acetylization of Sodium p-Nitrophenolate

-

Acetylation: Add a suitable acetylating agent (e.g., acetic anhydride or acetyl chloride) to the sodium p-nitrophenolate solution.

-

Purification: The crude p-nitrophenyl acetate is purified by recrystallization to yield the final product. The overall yield is reported to be 90.6%.

General Synthesis of p-Nitrophenyl Esters via Carbodiimide Coupling[13]

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification of a carboxylic acid with p-nitrophenol.

-

Reaction Setup: Dissolve the carboxylic acid (1 equivalent), p-nitrophenol (1-1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

-

Purification: Wash the filtrate with dilute acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude p-nitrophenyl ester can be further purified by column chromatography or recrystallization.

Ullmann Condensation for the Synthesis of p-Nitrophenyl Phenyl Ether[4][5]

The Ullmann condensation is a classic method for forming diaryl ethers from an aryl halide and a phenol in the presence of copper.

-

Reagent Preparation: Prepare activated copper powder by reducing copper sulfate with zinc metal in hot water.

-

Reaction Setup: In a flask equipped with a reflux condenser, combine p-nitrochlorobenzene, phenol, potassium hydroxide, and the activated copper catalyst. An excess of phenol is typically used.

-

Reaction Conditions: Heat the mixture to a high temperature, often in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), or neat if the reactants are liquid at the reaction temperature (typically >210°C).

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and add water. Extract the product with an organic solvent such as toluene or ethyl acetate.

-

Purification: Wash the organic extract with an aqueous base to remove unreacted phenol, followed by water and brine. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by distillation or recrystallization to afford p-nitrophenyl phenyl ether.

Williamson Ether Synthesis of p-Nitrophenyl Ethers[7][14]

The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.

-

Alkoxide Formation: Prepare the p-nitrophenoxide by reacting p-nitrophenol with a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF or acetonitrile.

-

Nucleophilic Substitution: Add the alkyl halide (e.g., butyl bromide) to the solution of the p-nitrophenoxide.

-

Reaction Conditions: Heat the reaction mixture to facilitate the SN2 reaction. The reaction temperature and time will depend on the reactivity of the alkyl halide.

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ether can be purified by column chromatography or distillation.

Synthesis of p-Nitrophenyl Glycosides[8]

This protocol describes a method for the synthesis of p-nitrophenyl α-D-glucoside from β-pentaacetylglucose.

-

Reaction Setup: In a reaction vessel suitable for heating under reduced pressure, melt β-pentaacetylglucose with 3-5 molar equivalents of p-nitrophenol in an oil bath at 127°C under stirring.

-

Catalyst Addition: Add freshly fused zinc chloride (1/4 to 1/3 of the weight of β-pentaacetylglucose) to the molten mixture.

-

Reaction: Continue heating and stirring under reduced pressure for 1-2 hours. The reaction mixture will darken.

-

Hydrolysis (Deacetylation): After cooling, the crude acetylated product is hydrolyzed using a catalytic amount of sodium methoxide in methanol to remove the acetyl protecting groups.

-

Purification: The final p-nitrophenyl α-D-glucoside is purified by recrystallization.

Synthesis of p-Nitrophenyl Phosphate[11]

This method involves the phosphorylation of p-nitrophenol using a phosphorylating agent like phosphorus oxychloride (POCl₃) or another phosphorus halide (POX₃).

-

Reaction Setup: In a reaction vessel, dissolve p-nitrophenol in a suitable solvent.

-

Phosphorylation: Add the phosphorylating agent (POX₃) to the solution. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

-

Hydrolysis: The intermediate is then hydrolyzed to yield 4-nitrophenyl phosphoric acid.

-

Salt Formation: The 4-nitrophenyl phosphoric acid is then neutralized with a base (e.g., sodium hydroxide) to form the desired salt, such as 4-nitrophenyl sodium phosphate.

-

Purification: The final product is often purified by precipitation and can be obtained as a solid by vacuum freeze-drying.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the core synthetic pathways and logical relationships for the synthesis of this compound derivatives.

Caption: DCC-mediated esterification of p-nitrophenol.

Caption: Williamson synthesis for p-nitrophenyl ethers.

Caption: Ullmann condensation for diaryl ether synthesis.

Caption: Synthesis of p-nitrophenyl glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann_condensation [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. CN1712407A - Production and use of p-nitrophenyl-2-D-glucoside - Google Patents [patents.google.com]

- 9. Glycosynth - p-Nitrophenyl beta-D-glucuronide [glycosynth.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. CN102268035B - Preparation method of 4-nitrophenyl sodium phosphate - Google Patents [patents.google.com]

- 12. CN110627830A - Disodium p-nitrophenylphosphate and preparation method thereof - Google Patents [patents.google.com]

The Versatility of para-Nitrophenyl Moieties: A Technical Guide for Biochemical Applications

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of para-Nitrophenyl (pNP) derivatives in modern biochemistry. This document details the core principles, experimental protocols, and quantitative data associated with the use of pNP-based substrates in key enzymatic assays.

The this compound (pNP) group serves as a powerful tool in biochemistry, primarily as a chromogenic leaving group in a variety of enzyme assays. Its utility lies in the spectrophotometrically convenient release of the intensely yellow-colored para-nitrophenolate anion upon enzymatic cleavage of a pNP-derivatized substrate. This allows for simple, continuous, and sensitive monitoring of enzyme activity, making pNP-based assays a cornerstone in enzyme kinetics, diagnostics, and high-throughput screening.

Core Principle: Chromogenic Reporter Group

The fundamental principle behind the use of pNP derivatives is the enzymatic hydrolysis of a colorless pNP-substrate to yield a colored product, para-nitrophenol (pNP). In solutions with a pH above its pKa of approximately 7.1, pNP exists predominantly as the p-nitrophenolate anion, which exhibits strong absorbance at wavelengths between 405 and 415 nm. The rate of formation of this yellow anion is directly proportional to the activity of the enzyme under investigation.

Below is a generalized workflow for a typical enzyme assay using a pNP-based substrate.

Key Applications and Quantitative Data

This compound derivatives are instrumental in the study of several classes of enzymes. The following sections provide detailed information on their application in assays for alkaline phosphatase, lipases, esterases, and β-glucuronidase.

Alkaline Phosphatase (ALP) Assays

p-Nitrophenyl phosphate (pNPP) is the most common chromogenic substrate for assaying alkaline phosphatase activity, particularly in Enzyme-Linked Immunosorbent Assays (ELISAs).[1][2][3] In an ELISA, an antibody or antigen is conjugated to ALP. Upon addition of pNPP, the enzyme catalyzes the hydrolysis of the phosphate group, leading to the formation of p-nitrophenol.[2][3]

Quantitative Data for pNPP-based Alkaline Phosphatase Assays

| Parameter | Value | Conditions |

| Substrate | p-Nitrophenyl phosphate (pNPP) | |

| Product | p-Nitrophenol (pNP) | |

| Detection Wavelength | 405 nm | Alkaline pH |

| Molar Extinction Coefficient (ε) of pNP | ~18,000 M⁻¹cm⁻¹ | Alkaline pH |

| Kₘ for Calf Intestinal ALP (CIAP) | 0.40 - 0.76 mM | pH 9.5 - 11, 37°C |

| Vₘₐₓ for CIAP | 1.60 - 3.12 µmol/min/unit | pH 9.5 - 11, 37°C |

| Optimal pH | 9.0 - 10.5 | |

| Optimal Temperature | ~37°C |

Experimental Protocol: Alkaline Phosphatase Activity Assay

This protocol is adapted for a 96-well plate format.

Reagents:

-

Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

-

pNPP Substrate Solution: 1 mg/mL pNPP in Assay Buffer (prepare fresh)

-

Enzyme Solution: Diluted alkaline phosphatase in a suitable buffer

-

Stop Solution: 3 N NaOH

Procedure:

-

To each well of a 96-well plate, add 50 µL of the enzyme solution. Include a blank control with buffer only.

-

Initiate the reaction by adding 100 µL of the pNPP Substrate Solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Stop the reaction by adding 50 µL of Stop Solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNP, c is the concentration, and l is the path length.

Lipase and Esterase Assays

p-Nitrophenyl esters with varying fatty acid chain lengths are used to measure the activity of lipases and esterases.[4] Commonly used substrates include p-nitrophenyl acetate (pNPA) for esterases and p-nitrophenyl butyrate (pNPB) or longer-chain esters like p-nitrophenyl palmitate for lipases.[4][5] The enzymatic hydrolysis of the ester bond releases p-nitrophenol.[4]

Quantitative Data for pNP-based Lipase and Esterase Assays

| Parameter | Value (Esterase with pNPA) | Value (Lipase with pNPB) | Conditions |

| Substrate | p-Nitrophenyl acetate (pNPA) | p-Nitrophenyl butyrate (pNPB) | |

| Product | p-Nitrophenol (pNP) | p-Nitrophenol (pNP) | |

| Detection Wavelength | 405 - 415 nm | 405 - 415 nm | |

| Molar Extinction Coefficient (ε) of pNP | ~18,000 M⁻¹cm⁻¹ | ~18,000 M⁻¹cm⁻¹ | Alkaline pH |

| Kₘ | Varies (e.g., 86.7 µM for free esterase) | Varies | Enzyme and condition dependent |

| kcat | Varies (e.g., 17.1 s⁻¹ for free esterase) | Varies | Enzyme and condition dependent |

| Optimal pH | Generally neutral to alkaline | Generally neutral to alkaline | |

| Optimal Temperature | Varies | Varies |

Experimental Protocol: Lipase Activity Assay

This protocol is a general guideline and may require optimization.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Substrate Stock Solution: 10 mM p-Nitrophenyl butyrate (pNPB) in isopropanol

-

Enzyme Solution: Diluted lipase in Assay Buffer

-

Stop Solution: 1 M Na₂CO₃

Procedure:

-

Prepare the reaction mixture by adding 890 µL of Assay Buffer and 100 µL of the enzyme solution to a microcuvette.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of the pNPB stock solution.

-

Monitor the increase in absorbance at 410 nm for 5-10 minutes in a temperature-controlled spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

A control reaction without the enzyme should be performed to account for the spontaneous hydrolysis of pNPB.

β-Glucuronidase (GUS) Assays

The GUS reporter system is a widely used tool in molecular biology, particularly in plant sciences, to study gene expression.[6] The assay utilizes the E. coli β-glucuronidase (GUS) enzyme and a pNP-based substrate, p-nitrophenyl β-D-glucuronide (pNPG).[6] The enzymatic cleavage of pNPG releases p-nitrophenol, allowing for the quantification of GUS activity.[6]

Quantitative Data for pNPG-based GUS Assays

| Parameter | Value | Conditions |

| Substrate | p-Nitrophenyl β-D-glucuronide (pNPG) | |

| Product | p-Nitrophenol (pNP) | |

| Detection Wavelength | 405 - 415 nm | |

| Optimal pH | 6.8 - 7.0 | |

| Optimal Temperature | 37°C |

Experimental Protocol: GUS Activity Assay

This protocol is for the quantitative analysis of GUS activity in plant extracts.

Reagents:

-

Extraction Buffer: 50 mM Sodium Phosphate pH 7.0, 10 mM EDTA, 0.1% Triton X-100, 0.1% Sodium Lauryl Sarcosine, 10 mM β-mercaptoethanol (add fresh).

-

Assay Buffer: Extraction Buffer containing 2 mM pNPG.

-

Stop Solution: 0.2 M Na₂CO₃.

Procedure:

-

Homogenize plant tissue in ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

Add a known volume of the supernatant (plant extract) to a microfuge tube.

-

Add Assay Buffer to a final volume of 1 mL.

-

Incubate the reaction at 37°C. The incubation time will vary depending on the level of GUS expression.

-

At different time points, remove an aliquot of the reaction and add it to the Stop Solution.

-

Measure the absorbance of the stopped reaction at 405 nm.

-

Calculate the GUS activity, typically expressed as pmol of pNP produced per minute per mg of protein.

Conclusion

The use of this compound derivatives as chromogenic substrates has revolutionized the study of enzyme kinetics and is integral to numerous biochemical and diagnostic assays. The simplicity, sensitivity, and cost-effectiveness of these assays ensure their continued and widespread use in research, clinical diagnostics, and drug development. This guide provides a foundational understanding and practical protocols for the application of pNP-based substrates, empowering researchers to effectively utilize these versatile tools in their scientific endeavors.

References

The Core Principle of para-Nitrophenyl Phosphate (pNPP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with para-Nitrophenyl phosphate (pNPP), a widely used chromogenic substrate in enzyme kinetics and immunoassays. It is intended to serve as a technical resource for professionals in research and drug development.

Introduction to this compound Phosphate (pNPP)

This compound phosphate (pNPP) is a non-proteinaceous, synthetic substrate employed for the detection and quantification of phosphatase activity.[1][2] Its utility lies in its ability to be enzymatically hydrolyzed by various classes of phosphatases, including alkaline phosphatase (ALP), acid phosphatase (ACP), and protein tyrosine phosphatases (PTPs), into a colored end-product.[1][2][3] The simplicity, cost-effectiveness, and sensitivity of the pNPP assay have established it as a fundamental tool in numerous applications, most notably in Enzyme-Linked Immunosorbent Assays (ELISA) and general enzyme activity studies.[1][4]

The fundamental principle of the pNPP assay is the enzymatic cleavage of the phosphate group from the pNPP molecule by a phosphatase. This hydrolysis reaction yields two products: inorganic phosphate and para-nitrophenol (pNP).[1][2] While pNPP itself is colorless, the resulting pNP product is yellow under alkaline conditions.[1] This color change can be quantified spectrophotometrically by measuring the absorbance at a wavelength of 405 nm.[2][5] The intensity of the yellow color is directly proportional to the amount of pNP produced, which in turn correlates with the activity of the phosphatase enzyme.

The Enzymatic Reaction

The hydrolysis of pNPP by a phosphatase is a straightforward enzymatic reaction that forms the basis of the colorimetric assay. The enzyme catalyzes the removal of the phosphate moiety from the substrate.

References

Spontaneous Hydrolysis of para-Nitrophenyl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the spontaneous hydrolysis of para-nitrophenyl esters. This class of compounds serves as a crucial model system in enzymology and mechanistic organic chemistry, offering valuable insights into reaction kinetics, catalytic mechanisms, and the influence of environmental factors on ester stability. The chromogenic nature of the para-nitrophenolate leaving group facilitates convenient spectrophotometric monitoring of the hydrolysis reaction.

Mechanism of Spontaneous Hydrolysis

The spontaneous hydrolysis of this compound esters, such as this compound acetate (PNPA), in aqueous solutions can proceed through neutral, acid-catalyzed, and base-catalyzed pathways. The predominant mechanism is dependent on the pH of the solution.[1] Under neutral and alkaline conditions, the reaction is primarily driven by the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the ester. This attack leads to the formation of a transient tetrahedral intermediate, which subsequently collapses to release the para-nitrophenolate anion and the corresponding carboxylic acid.

The rate of hydrolysis exhibits a characteristic U-shaped pH-rate profile, indicating the contributions of both acid and base catalysis.[2] At low pH, the reaction is catalyzed by hydronium ions, while at higher pH, hydroxide ions are the dominant catalytic species.[2] In the neutral pH range, hydrolysis proceeds via a slower, uncatalyzed reaction with water.

Below is a diagram illustrating the general mechanism for the base-catalyzed hydrolysis of a this compound ester.

Caption: Base-catalyzed hydrolysis mechanism of a this compound ester.

Quantitative Data on Hydrolysis Rates

The rate of hydrolysis of this compound esters is influenced by several factors, including pH, temperature, and the structure of the ester itself. The following table summarizes key quantitative data for the hydrolysis of various this compound esters.

| Ester | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| p-Nitrophenyl Acetate (PNPA) | pH 2-11, 20-45 °C | Varies with pH (e.g., ~0.015 min⁻¹ at pH 2, ~0.285 min⁻¹ at pH 11) | 54.7 kJ·mol⁻¹ | [2] |

| p-Nitrophenyl Acetate (PNPA) | 20 °C, 9.56% (w/w) dioxane–water | Catalytic constants determined for various catalysts | Not specified | [3][4][5] |

| o-Toluic Acid, 4-Nitrophenyl Ester | Aqueous solution, 25°C | 0.00340 M⁻¹s⁻¹ | Not specified | [6] |

| m-Toluic Acid, 4-Nitrophenyl Ester | Aqueous solution, 25°C | 0.0118 M⁻¹s⁻¹ | Not specified | [6] |

| p-Toluic Acid, 4-Nitrophenyl Ester | Aqueous solution, 25°C | Not specified in snippet | Not specified | [6] |

| p-Nitrophenyl Hexanoate (PNPH) | pH 9.4 borate buffer | Rate depends on mass transfer | Not specified | [7] |

Experimental Protocol for Monitoring Hydrolysis

The hydrolysis of this compound esters can be conveniently monitored using UV-Vis spectrophotometry by measuring the increase in absorbance due to the formation of the para-nitrophenolate ion, which has a strong absorbance at approximately 400-410 nm.[2][8]

Materials:

-

This compound ester stock solution (e.g., 50 mM in acetonitrile)[2]

-

Buffer solutions of desired pH (e.g., 0.1 M sodium phosphate)[9]

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

-

Temperature-controlled cuvette holder

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, combine the buffer solution and any other components of the reaction medium (e.g., catalysts, co-solvents).

-

Equilibrate Temperature: Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate to the desired temperature.

-

Initiate the Reaction: Add a small volume of the this compound ester stock solution to the cuvette to achieve the desired final concentration (e.g., 0.20 mM).[2] Mix quickly and thoroughly.

-

Monitor Absorbance: Immediately begin recording the absorbance at the λmax of the para-nitrophenolate ion (typically around 400 nm) over time.[1][2]

-

Data Analysis: The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.[6]

The following diagram outlines the experimental workflow for determining the kinetics of this compound ester hydrolysis.

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Factors Influencing Hydrolysis Rate

Several factors can significantly impact the rate of spontaneous hydrolysis of this compound esters:

-

pH: As previously discussed, the rate is highly dependent on pH, with both acidic and basic conditions accelerating the reaction compared to neutral pH.[2][10]

-

Temperature: An increase in temperature generally leads to an increase in the hydrolysis rate, as described by the Arrhenius equation.[11]

-

Solvent: The composition of the solvent can affect the stability of the ester and the transition state. For instance, the presence of organic co-solvents like dioxane or acetonitrile can alter the rate of hydrolysis.[3][12]

-

Substituents: The electronic nature of substituents on the acyl or phenyl group of the ester can influence the electrophilicity of the carbonyl carbon and thus the rate of nucleophilic attack. Electron-withdrawing groups generally increase the rate of hydrolysis.[8]

-

Catalysts: Various species can catalyze the hydrolysis reaction, including general acids and bases, metal ions, and enzymes.[3][4][5] Imidazole and its derivatives are well-known catalysts for the hydrolysis of p-nitrophenyl acetate.[3][4]

This guide provides a foundational understanding of the spontaneous hydrolysis of this compound esters. For more specific applications and in-depth kinetic analysis, consulting the primary literature is recommended.

References

- 1. web.viu.ca [web.viu.ca]

- 2. irejournals.com [irejournals.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molar Extinction Coefficient of p-Nitrophenol at 405 nm

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar extinction coefficient of p-nitrophenol (pNP) at 405 nm, a critical parameter for the accurate quantification of enzyme activity in various biochemical assays. This document outlines the quantitative data, detailed experimental protocols, and the underlying principles of the enzymatic assay that produces p-nitrophenol.

Introduction

p-Nitrophenol is a chromogenic product resulting from the enzymatic hydrolysis of substrates like p-nitrophenyl phosphate (pNPP). This reaction is widely employed in assays for enzymes such as alkaline phosphatases, acid phosphatases, and protein tyrosine phosphatases.[1][2][3] The formation of p-nitrophenol, which appears as a yellow-colored compound under alkaline conditions, can be monitored spectrophotometrically at approximately 405 nm.[2][4] The rate of p-nitrophenol formation is directly proportional to the activity of the enzyme being assayed.[5] Accurate calculation of this enzyme activity is critically dependent on the molar extinction coefficient (ε) of p-nitrophenol under the specific experimental conditions.

Quantitative Data: Molar Extinction Coefficient of p-Nitrophenol

The molar extinction coefficient of p-nitrophenol is influenced by factors such as pH, temperature, and buffer composition. The table below summarizes various reported values for the molar extinction coefficient of p-nitrophenol at or near 405 nm under different conditions.

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Wavelength (nm) | Conditions | Reference(s) |

| 18,800 | 405 | Not specified | [6][7] |

| 18,000 | 405 | Reaction stopped with 1 N NaOH | [1][3][8][9] |

| 17,800 | 405 | Not specified | [2] |

| 17,000 | 400 | In 0.1M Sodium Carbonate | [10] |

| 16,000 | 405 | For Mn²⁺-dependent protein phosphatases, reaction stopped with 0.5 M EDTA | [1][3][9] |

| 12,800 | 405 | Phosphate buffer (pH 7.4) | [11] |

Experimental Protocols

The determination of enzyme activity using p-nitrophenyl-based substrates can be performed using either a single-point (endpoint) or a continuous (kinetic) assay.

This method is suitable for determining enzyme activity at a specific time point and is often used for high-throughput screening.

Materials:

-

Enzyme solution (e.g., Alkaline Phosphatase)

-

p-Nitrophenyl phosphate (pNPP) substrate solution

-

Assay Buffer (e.g., 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8 or 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 9.5)[12][13]

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare the reaction mixture by combining the assay buffer and the enzyme solution in a microplate well or cuvette.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).[13]

-

Initiate the reaction by adding the pNPP substrate solution.

-

Incubate for a defined period (e.g., 10-30 minutes) at the reaction temperature.[2][13] The incubation should be protected from light.[13]

-

Stop the reaction by adding the stop solution. The stop solution also enhances the yellow color of the p-nitrophenol product.[13]

-

Measure the absorbance of the solution at 405 nm.

-

Calculate the concentration of p-nitrophenol using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the light.

This method allows for the real-time monitoring of enzyme activity, providing a more detailed kinetic analysis.

Materials:

-

Same as for the single-point assay, excluding the stop solution.

Procedure:

-

Prepare the reaction mixture containing the assay buffer and enzyme solution in a cuvette or microplate well.

-

Place the cuvette or plate in a spectrophotometer or microplate reader that has been pre-set to the desired temperature.

-

Initiate the reaction by adding the pNPP substrate.

-

Immediately begin recording the absorbance at 405 nm at regular intervals.

-

The rate of the reaction (ΔA/min) is determined from the initial linear portion of the plot of absorbance versus time.

Diagrams

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for an alkaline phosphatase assay using pNPP.

Enzymatic hydrolysis of pNPP by Alkaline Phosphatase.

Workflow for a single-point spectrophotometric enzyme assay.

References

- 1. neb.com [neb.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. neb.com [neb.com]

- 4. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlas-medical.com [atlas-medical.com]

- 6. (Solved) - The molar extinction coefficient of p-nitrophenol at 405 nm is... (1 Answer) | Transtutors [transtutors.com]

- 7. Solved The molar extinction coefficient of p-nitrophenol at | Chegg.com [chegg.com]

- 8. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mathquest.carroll.edu [mathquest.carroll.edu]

- 11. rsc.org [rsc.org]

- 12. Phosphatase, Alkaline - Assay | Worthington Biochemical [worthington-biochem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of p-Nitrophenylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrophenylglycerol (PNPG) is a synthetic compound of significant interest in microbiology and clinical diagnostics, primarily for its potent anti-swarming properties against bacteria of the Proteus genus. This technical guide provides a comprehensive overview of the physical and chemical properties of PNPG, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule for their work.

Physical and Chemical Properties

p-Nitrophenylglycerol, systematically named 1-(4-nitrophenyl)propane-1,2,3-triol, is a crystalline solid. Its structure consists of a glycerol backbone with a p-nitrophenyl group attached to one of the primary carbon atoms. This combination of a polar triol and a nitro-aromatic moiety confers its unique solubility and biological activity.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₁NO₅ | [1][2] |

| Molecular Weight | 213.19 g/mol | [1][2] |

| Appearance | Pale yellow to off-white crystalline powder | [1][3] |

| Melting Point | 93-101 °C | [4] |

| Boiling Point | Estimated: 353.17 °C (rough estimate) | [5] |

| CAS Number | 2207-68-3 | [1][2] |

Solubility

| Solvent | Solubility |

| Water | 10 g/L |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetone | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Spectral Data

Detailed experimental spectra for p-nitrophenylglycerol are not widely published. The following sections provide expected spectral characteristics based on its chemical structure and data from related compounds.

¹H NMR Spectroscopy

A proton NMR spectrum of p-nitrophenylglycerol is expected to show distinct signals for the aromatic protons and the protons on the glycerol backbone. The aromatic protons will likely appear as two doublets in the downfield region (around 7.5-8.2 ppm) due to the electron-withdrawing nitro group. The protons on the glycerol moiety will be in the more upfield region (typically 3.5-5.0 ppm), with their chemical shifts and multiplicities influenced by the neighboring hydroxyl groups and the phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct carbon signals. The carbons of the aromatic ring will appear in the 120-150 ppm region, with the carbon bearing the nitro group being the most downfield. The carbons of the glycerol backbone will be found in the 60-80 ppm range. PubChem indicates the availability of ¹H and ¹³C NMR spectra from Sigma-Aldrich for this compound.[7]

FT-IR Spectroscopy

The infrared spectrum of p-nitrophenylglycerol will be characterized by the following absorption bands:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks in the 2850-3000 cm⁻¹ region.

-

N-O stretching (nitro group): Strong, characteristic bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1250 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of p-nitrophenylglycerol is expected to show a molecular ion peak (M⁺) at m/z 213. Common fragmentation patterns would involve the loss of water, hydroxymethyl, and nitro groups.

Experimental Protocols

Synthesis of p-Nitrophenylglycerol

A common method for the synthesis of p-nitrophenylglycerol involves the condensation of p-nitrobenzaldehyde with a suitable glycerol derivative or a related three-carbon synthon, followed by hydrolysis. A general procedure is outlined below.

Reaction Scheme:

Materials:

-

p-Nitrobenzaldehyde

-

A suitable glycerol synthon (e.g., a protected glycerol) or a reagent for asymmetric dihydroxylation of a p-nitrophenyl allyl precursor.

-

Appropriate solvents (e.g., ethanol, water)

-

Acid or base catalyst

-

Reagents for workup and purification

Procedure:

-

Reaction Setup: Dissolve p-nitrobenzaldehyde in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: Add the glycerol synthon and the catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst if necessary. The crude product may precipitate or can be extracted with an organic solvent.

-

Purification: The crude p-nitrophenylglycerol can be purified by recrystallization.

Purification by Recrystallization

Choosing a Solvent: An ideal recrystallization solvent will dissolve p-nitrophenylglycerol when hot but not at room temperature. A solvent pair, such as ethanol-water, can also be effective.

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude p-nitrophenylglycerol in a minimal amount of hot solvent (e.g., ethanol) by heating on a hot plate.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of p-nitrophenylglycerol should form. The flask can then be placed in an ice bath to maximize crystal formation.

-

Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Assay for Anti-Swarming Activity

This protocol describes a method to evaluate the anti-swarming activity of p-nitrophenylglycerol against Proteus mirabilis.

Materials:

-

Proteus mirabilis culture

-

Luria-Bertani (LB) agar plates

-

p-Nitrophenylglycerol stock solution

-

Incubator

Procedure:

-

Prepare PNPG Plates: Prepare LB agar and autoclave. Cool the agar to approximately 50 °C and add p-nitrophenylglycerol to achieve the desired final concentrations (e.g., 50, 100, 150, 200 µg/mL). Pour the plates and allow them to solidify.

-

Inoculation: Inoculate the center of the plates with a small volume (e.g., 5 µL) of an overnight culture of Proteus mirabilis.

-

Incubation: Incubate the plates at 37 °C.

-

Observation: Observe the plates at regular intervals (e.g., every few hours) and measure the diameter of the bacterial swarm. A lack of spreading from the point of inoculation indicates inhibition of swarming.

Mechanism of Action and Signaling Pathways

The primary biological activity of p-nitrophenylglycerol is the inhibition of bacterial swarming, particularly in Proteus mirabilis. While the exact mechanism is still under investigation, research suggests that PNPG targets the RsbA signaling pathway.[8][9]

The RsbA Signaling Pathway

RsbA is believed to be a membrane-associated sensor kinase that acts as a negative regulator (repressor) of swarming and the expression of associated virulence factors in Proteus mirabilis.[8][9] It is part of a two-component signaling system. In the absence of an inhibitory signal, RsbA is active and represses the genes responsible for swarming differentiation and virulence factor production.

p-Nitrophenylglycerol is thought to inhibit the swarming of Proteus mirabilis by targeting the RsbA protein or a pathway regulated by it.[8][9] By interacting with this pathway, PNPG effectively keeps the "brakes" on the swarming behavior. This leads to the inhibition of the differentiation of vegetative cells into elongated, hyperflagellated swarmer cells and a reduction in the expression of virulence factors like hemolysin and urease.[1][10]

Caption: Proposed mechanism of action of p-nitrophenylglycerol.

Experimental Workflow for Assessing Anti-Swarming Activity

The following diagram illustrates a typical experimental workflow to determine the effect of p-nitrophenylglycerol on bacterial swarming and virulence factor expression.

Caption: Experimental workflow for evaluating PNPG's anti-swarming effects.

Conclusion

p-Nitrophenylglycerol is a valuable tool for researchers in microbiology and has potential applications in drug development as an anti-virulence agent. Its well-defined physical and chemical properties, combined with a growing understanding of its mechanism of action, make it a subject of ongoing interest. This guide provides a foundational understanding of PNPG, enabling scientists to utilize this compound effectively in their research endeavors. Further studies are warranted to fully elucidate its spectral characteristics, quantitative solubility in a broader range of solvents, and the intricate details of its interaction with bacterial signaling pathways.

References

- 1. repository.qu.edu.iq [repository.qu.edu.iq]

- 2. chemimpex.com [chemimpex.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. L19968.03 [thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-(4-Nitrophenyl)glycerol | C9H11NO5 | CID 102764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Modulation of swarming and virulence by fatty acids through the RsbA protein in Proteus mirabilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of virulence factor expression and swarming differentiation in Proteus mirabilis by p-nitrophenylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and History of Para-Nitrophenyl Compounds in Research

Introduction

Para-nitrophenyl (PNP) compounds are a class of synthetic organic molecules that have become indispensable tools in biochemical and clinical research.[1] Characterized by a phenyl group substituted with a nitro group at the para (4) position, these compounds are most renowned for their use as chromogenic substrates in a vast array of enzyme assays.[1][2] The defining feature of many PNP-based substrates is their ability to transition from colorless to a vibrant yellow upon enzymatic cleavage, releasing the para-nitrophenol (pNP) or para-nitrophenolate anion.[2][3] This color change, which can be readily quantified using spectrophotometry, provides a simple and sensitive method for measuring the activity of various enzymes, particularly hydrolases like phosphatases, proteases, and glycosidases.[3][4] This guide delves into the historical development of PNP compounds, their synthesis, key applications, and the experimental protocols that underpin their use in modern research and drug development.

Discovery and Historical Development

While a precise date for the initial synthesis of the parent compound, 4-nitrophenol, is not clearly documented in readily available literature, its history is intrinsically linked to the advancement of enzyme kinetics and clinical diagnostics. The true innovation lay in the application of its derivatives as direct chromogenic substrates. This approach simplified enzyme assays, which had previously relied on more cumbersome methods like measuring the liberation of inorganic phosphate.[1]

The use of p-Nitrophenyl phosphate (pNPP) as a substrate for determining alkaline phosphatase activity in serum marked a significant milestone.[1] This application paved the way for the widespread adoption of PNP-based substrates in various biochemical assays. The development of the Enzyme-Linked Immunosorbent Assay (ELISA) further solidified the importance of pNPP, where it serves as a key substrate for the reporter enzyme alkaline phosphatase, enabling colorimetric quantification of antigens or antibodies.[1][3] Over the years, a diverse range of PNP derivatives have been synthesized to assay different enzyme classes, including p-nitrophenyl acetate for esterases and various p-nitrophenyl glycosides for glycosidases.[4][5]

Chemical Properties and Synthesis

The utility of PNP compounds stems from the electronic properties conferred by the nitro group. As a strong electron-withdrawing group, it makes the ester or glycosidic bond more susceptible to nucleophilic attack and enzymatic cleavage.[1] Upon cleavage, the released 4-nitrophenol undergoes deprotonation in alkaline conditions to form the 4-nitrophenolate ion, which exhibits a strong absorbance at approximately 405 nm.[3][4]

Synthesis of p-Nitrophenol: Historically, the synthesis of p-nitrophenol has been achieved through the nitration of phenol. A common laboratory method involves the mononitration of phenol using dilute nitric acid at room temperature.[6] This reaction typically produces a mixture of ortho- and para-nitrophenol, which can then be separated, often by steam distillation, taking advantage of the intramolecular hydrogen bonding in the ortho isomer.[7] Industrial-scale production may involve the nitrosation of phenol followed by oxidation.[8][9]

Synthesis of p-Nitrophenyl Phosphate (pNPP): The synthesis of pNPP, a cornerstone of enzyme assays, involves the mono-esterification of phosphoric acid with 4-nitrophenol.[1][10] One synthetic route involves reacting p-nitrophenol with dialkyl chlorophosphate in the presence of a base to form a dialkyl p-nitrophenyl phosphate intermediate. This is followed by dealkylation and hydrolysis to yield p-nitrophenylphosphoric acid, which is then neutralized with a base like sodium hydroxide to produce the disodium salt of pNPP.[11]

Core Applications in Research

The primary application of PNP compounds is in colorimetric assays to measure the activity of hydrolytic enzymes.[2] The principle is straightforward: the enzyme catalyzes the hydrolysis of a colorless PNP-substrate, releasing the yellow-colored p-nitrophenolate, and the rate of color formation is directly proportional to the enzyme's activity.[2]

Key Applications Include:

-

Enzyme Kinetics: PNP substrates are invaluable for studying enzyme kinetics. By measuring the rate of product formation at different substrate concentrations, researchers can determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).[3]

-

Enzyme-Linked Immunosorbent Assay (ELISA): In one of the most common applications, pNPP is used as a substrate for alkaline phosphatase, which is often conjugated to a secondary antibody. The resulting colorimetric signal allows for the quantification of the target molecule.[3]

-

High-Throughput Screening (HTS): The simplicity and reliability of PNP-based assays make them ideal for HTS of potential enzyme inhibitors in drug discovery.[2][3]

-

Soil Science and Environmental Monitoring: PNP-based assays are used to measure the activity of various enzymes in soil samples, which can serve as indicators of soil health and microbial activity.[12]

-

Peptide Synthesis: Activated p-nitrophenyl esters are used as acylating agents in peptide synthesis due to their stability and reactivity under mild conditions.[2][4]

Quantitative Data

The following tables summarize key quantitative data for p-nitrophenol and its application in enzyme kinetics.

Table 1: Spectroscopic Properties of p-Nitrophenol

| Property | Value | Conditions |

| Molar Absorptivity (ε) of p-nitrophenolate | ~18,300 M⁻¹cm⁻¹ | 405 nm (alkaline pH)[2] |

| Molar Absorptivity (ε) of p-nitrophenol | ~0.2 mM⁻¹cm⁻¹ | 405 nm[4] |

| Absorbance Maximum (p-nitrophenolate) | 401-405 nm | Alkaline pH[13][14] |

| Absorbance Maximum (p-nitrophenol) | 317-318 nm | Acidic/Neutral pH[14][15] |

| pKa | 7.15 | 25 °C[4] |

| Isosbestic Point | 348 nm | [4] |

Table 2: Kinetic Parameters of Calf Intestinal Alkaline Phosphatase (CIAP) with pNPP

| Buffer Condition | Km (M) | Vmax (µmoles/min/unit) |

| 50 mM Tris-HCl, pH 11, 37°C | 7.6 x 10⁻⁴ | 3.12 |

| 100 mM Glycine-NaOH, pH 9.5, 37°C | 4.0 x 10⁻⁴ | 1.6 |

| Data sourced from a study on the kinetic behavior of calf intestinal alkaline phosphatase.[3] |

Experimental Protocols

Protocol 1: Alkaline Phosphatase Activity Assay

This protocol provides a general method for determining alkaline phosphatase activity using pNPP in a 96-well plate format.

Materials:

-

pNPP Substrate Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.[1]

-

pNPP Substrate Solution: Dissolve pNPP disodium salt in the substrate buffer to a final concentration of 1 mg/mL. This solution should be prepared fresh and protected from light.[1]

-

Stop Solution: 3 N Sodium Hydroxide (NaOH).[1]

-

Enzyme Sample: Purified enzyme or biological sample containing alkaline phosphatase.

-

96-well clear flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

-

Prepare Reagents: Allow all reagents to reach room temperature before use.

-

Assay Setup: Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank well containing 50 µL of the dilution buffer without the enzyme.[1]

-

Initiate Reaction: Add 100 µL of the freshly prepared pNPP Substrate Solution to each well. Mix gently.[1]

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light. The incubation time may need to be optimized based on enzyme activity.[1]

-

Stop Reaction: Stop the reaction by adding 50 µL of the Stop Solution to each well.[1]

-

Measurement: Read the optical density (OD) at 405 nm using a microplate reader.

-

Calculation: The enzyme activity is proportional to the change in absorbance over time.

Protocol 2: Synthesis of p-Nitrophenol (Laboratory Scale)

This protocol is adapted from general organic chemistry procedures for the nitration of phenol.

Materials:

-

Phenol

-

Concentrated Sulfuric Acid (98%)

-

Sodium Nitrate

-

Water

-

Ice bath

-

Separatory funnel

-

Distillation apparatus (for steam distillation)

Procedure:

-

In a flask placed in an ice bath, slowly add 100 g of concentrated sulfuric acid to 160 mL of chilled water with stirring.[6]

-

Once the dilute acid solution has cooled, add 60 g of sodium nitrate and stir until it dissolves. Maintain the temperature below 10°C.[6]

-

In a separate beaker, dissolve 38 g of phenol in 8 mL of water, gently heating if necessary to form a clear solution.[6]

-

Transfer the phenol solution to a separatory funnel and add it dropwise to the stirred acid-nitrate mixture. The temperature should be maintained below 20°C throughout the addition.[6]

-

After the addition is complete, allow the mixture to stir for a designated period.

-

The resulting mixture will contain both ortho- and para-nitrophenol. The isomers can be separated by steam distillation, where the more volatile o-nitrophenol will distill over with the steam, leaving the p-nitrophenol behind.

-

The p-nitrophenol can be further purified by recrystallization from dilute hydrochloric acid.[6]

Visualizations

Caption: General workflow for a p-nitrophenyl-based enzymatic assay.

Caption: The chemical principle behind PNP-based chromogenic assays.

Caption: Role of pNPP in a typical indirect ELISA workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. US5414148A - Preparation of p-nitrophenolic compounds - Google Patents [patents.google.com]

- 9. US3510527A - Preparation of p-nitrophenols - Google Patents [patents.google.com]

- 10. 4-Nitrophenyl Phosphate | C6H6NO6P | CID 378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN110627830A - Disodium p-nitrophenylphosphate and preparation method thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

The Influence of pH on the Absorbance Spectrum of para-Nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pH-dependent absorbance characteristics of para-nitrophenol (pNP), a compound widely utilized in enzyme assays and as a pH indicator. Understanding the relationship between pH and pNP's spectral properties is crucial for accurate experimental design and data interpretation in various scientific and drug development applications. This guide provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for spectrophotometric analysis, and quantitative data to support researchers in their work.

Core Principle: pH-Dependent Equilibrium and Chromophoric Shift

para-Nitrophenol is a weak acid that exists in two forms in aqueous solutions: a protonated, unionized form (pNP-H) and a deprotonated, ionized form (pNP⁻), the p-nitrophenolate ion. The equilibrium between these two species is dictated by the pH of the solution, as described by the Henderson-Hasselbalch equation. The pKa of para-nitrophenol is approximately 7.15.[1][2][3]

The two forms of pNP exhibit distinct absorption spectra. The protonated form, predominant in acidic solutions, is colorless and absorbs maximally in the ultraviolet (UV) region of the electromagnetic spectrum.[4] In contrast, the deprotonated form, which is favored in alkaline conditions, is yellow and shows strong absorbance in the visible region.[4] This significant shift in the maximum absorbance wavelength (λmax) is a result of increased electron delocalization in the p-nitrophenolate ion, which alters the energy required for electronic transitions.[4]

This pH-dependent chromophoric shift is the basis for many applications of pNP, particularly in biochemical assays where the enzymatic cleavage of a pNP-substrate releases pNP, leading to a color change that can be quantified spectrophotometrically.

Quantitative Spectrophotometric Data

The key spectrophotometric parameters for the protonated and deprotonated forms of para-nitrophenol are summarized in the table below. These values are critical for quantitative analysis, such as determining the concentration of pNP in a solution or calculating enzyme kinetics.

| Parameter | Protonated p-Nitrophenol (pNP-H) | Deprotonated p-Nitrophenol (pNP⁻) | Isosbestic Point |

| Predominant pH | < 6.0 | > 8.0 | All pH values |

| Appearance | Colorless | Yellow | - |

| λmax | ~ 317 nm[5][6][7][8] | ~ 400 nm[5][6] | ~ 347 nm[6][9] |

| Molar Absorptivity (ε) | Not consistently reported | Not consistently reported | - |

Note: While specific molar absorptivity values are not consistently reported across the literature, they can be experimentally determined using the Beer-Lambert Law (A = εbc) by measuring the absorbance of a known concentration of pNP in strongly acidic and strongly alkaline solutions.

Logical Relationship of pNP Species

The following diagram illustrates the pH-dependent equilibrium between the protonated and deprotonated forms of para-nitrophenol.

Caption: pH-dependent equilibrium of para-nitrophenol.

Experimental Protocol: Spectrophotometric Determination of pNP Absorbance as a Function of pH

This section provides a detailed methodology for investigating the pH-dependent absorbance spectrum of para-nitrophenol and determining its pKa.

Materials and Reagents

-

para-Nitrophenol (pNP) stock solution (e.g., 1 mM in deionized water)

-

Phosphate buffer solutions covering a pH range from 4 to 9 (e.g., 0.1 M)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

UV-Vis Spectrophotometer

-

pH meter

-

Cuvettes (quartz or plastic, depending on the wavelength range)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the experimental workflow for this procedure.

Caption: Experimental workflow for analyzing pNP absorbance.

Step-by-Step Procedure

-

Preparation of Buffer Solutions: Prepare a series of 0.1 M phosphate buffer solutions with pH values ranging from 4 to 9 in increments of 0.5 pH units. A pH meter should be used to accurately adjust the pH of each buffer.

-

Preparation of pNP Samples:

-

For each pH value, pipette a known volume of the pNP stock solution into a volumetric flask.

-

Add the corresponding pH buffer to the flask to achieve the final desired volume. The final concentration of pNP should be consistent across all samples (e.g., 0.05 mM).

-

Prepare two additional samples: one with 0.1 M HCl (for the fully protonated form) and one with 0.1 M NaOH (for the fully deprotonated form).

-

-

Spectrophotometric Measurements:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Set the spectrophotometer to scan a wavelength range from 250 nm to 500 nm.

-

Use the corresponding buffer solution (without pNP) as a blank to zero the spectrophotometer at each pH.

-

Measure the absorbance spectrum of each pNP sample.

-

-

Data Analysis:

-

Plot the absorbance spectra for all samples on a single graph (Absorbance vs. Wavelength). This will visually demonstrate the shift in λmax with changing pH and should reveal an isosbestic point.

-

Identify the λmax for the deprotonated form (from the sample in NaOH, approximately 400 nm).

-

Create a new plot of Absorbance at the determined λmax (e.g., 400 nm) versus pH.

-

The pKa is the pH at which the absorbance is half of the maximum absorbance observed in the alkaline solution. This can be determined graphically from the sigmoidal curve of absorbance vs. pH.

-

Conclusion

The pH-dependent absorbance spectrum of para-nitrophenol is a well-characterized phenomenon that is fundamental to its use in a wide range of chemical and biological applications. By understanding the principles of its acid-base equilibrium and the distinct spectral properties of its protonated and deprotonated forms, researchers can effectively utilize pNP as a reliable indicator and quantitative tool. The experimental protocol provided in this guide offers a robust framework for the accurate characterization of pNP's spectral behavior, ensuring data integrity and reproducibility in scientific investigations.

References

- 1. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. brainly.com [brainly.com]

- 5. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. scienceopen.com [scienceopen.com]

- 9. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

Methodological & Application

Application Notes: High-Throughput para-Nitrophenyl Phosphate (pNPP) Phosphatase Assay

Introduction

Phosphatases are a diverse group of enzymes that catalyze the hydrolysis of phosphate monoesters, a process known as dephosphorylation. This enzymatic activity is fundamental to a vast array of cellular processes, including signal transduction, cell cycle regulation, metabolism, and apoptosis.[1][2] The dysregulation of phosphatase activity is implicated in numerous diseases, such as cancer, diabetes, and autoimmune disorders, making these enzymes critical targets for drug discovery and development.[2]

The para-Nitrophenyl phosphate (pNPP) assay is a simple, robust, and widely used colorimetric method for the detection and quantification of phosphatase activity.[2][3] Its adaptability makes it suitable for various enzyme classes, including alkaline, acid, and protein tyrosine phosphatases.[4][5] The assay's straightforward "mix-and-measure" format is highly amenable to high-throughput screening (HTS), facilitating the rapid evaluation of potential phosphatase inhibitors or activators.[3][6]

Principle of the Assay

The assay principle is based on the enzymatic hydrolysis of the colorless substrate, p-Nitrophenyl phosphate (pNPP), by a phosphatase. The enzyme cleaves the phosphate group from pNPP, yielding two products: inorganic phosphate (Pi) and p-nitrophenol (pNP).[2] In its protonated form, pNP is colorless. However, the reaction is terminated by the addition of a strong base (e.g., sodium hydroxide), which raises the pH of the solution. Under these alkaline conditions, pNP is deprotonated to form the p-nitrophenolate ion, a vibrant yellow product with a maximum absorbance at 405 nm.[2][7] The intensity of this yellow color is directly proportional to the amount of pNP produced, which in turn corresponds to the level of phosphatase activity in the sample.[2]

Detailed Experimental Protocol

This protocol provides a generalized procedure for measuring phosphatase activity in a 96-well microplate format. Optimization of incubation times, temperature, and sample dilutions may be necessary depending on the specific enzyme and sample type.

Experimental Workflow

The overall workflow involves reagent preparation, assay execution in a multi-well plate, and subsequent data analysis to determine enzyme activity.

Materials and Reagents

-

p-Nitrophenyl Phosphate (pNPP) substrate (powder or tablets)

-

Assay Buffer (see Table 1 for specific phosphatase types)

-

Stop Solution (e.g., 0.5 N to 3 M Sodium Hydroxide - NaOH)[8][9]

-

p-Nitrophenol (pNP) Standard (for standard curve)

-

Purified active phosphatase (as a positive control)

-

Test samples (e.g., cell lysates, tissue homogenates, purified enzyme fractions)

-

Clear, flat-bottom 96-well microplates[4]

-

Multichannel pipettors

-

Microplate reader capable of measuring absorbance at 405 nm[4]

-

(Optional) Microplate shaker for mixing[4]

Reagent Preparation

-

Assay Buffer : Prepare the appropriate buffer based on the target phosphatase. Equilibrate to room temperature before use.[1][3] See Table 1 for common formulations.

-

pNPP Substrate Solution : Prepare fresh before each experiment and protect from light to prevent degradation.[10][11] A common concentration is 1 mg/mL, prepared by dissolving pNPP in the corresponding Assay Buffer.[12][13]

-

Stop Solution : Prepare the desired concentration of NaOH in deionized water. This solution is stable at room temperature.

-

pNP Standard Curve : Prepare a stock solution of pNP in Assay Buffer. Perform serial dilutions to create a range of standards (e.g., 0 to 20 nmol/well) for quantifying the amount of product formed in the enzymatic reaction.[14][15]

Table 1: Typical Assay Buffers for Different Phosphatase Classes

| Phosphatase Type | Buffer Composition | Typical pH |

|---|---|---|

| Alkaline Phosphatase | 100 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂ | 9.5[12] |

| 1 M Diethanolamine, 0.5 mM MgCl₂ | 9.8[13] | |

| Acid Phosphatase | 100 mM Sodium Acetate, 10 mM MgCl₂ | 5.5[4] |

| 50 mM Citrate Buffer | 4.8[8] |

| Neutral / PTPs | Assay Buffer with a neutral pH | 7.2[1][3] |

Sample Preparation

-

Cell Lysates : Wash cells (e.g., 1x10⁵) with phosphate-buffered saline (PBS). Lyse the cells using an appropriate lysis buffer (e.g., 0.5 mL for a 35 mm dish).[1][14] Centrifuge the lysate at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet insoluble material.[1]

-

Tissue Homogenates : Homogenize ~10 mg of tissue in 100 µL of Assay Buffer. Centrifuge to clarify the supernatant.[15]

-